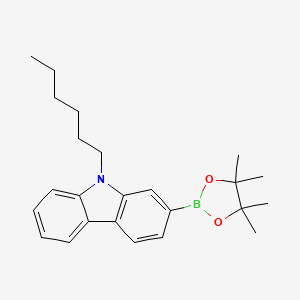
9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Overview
Description
“9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a chemical compound with the molecular formula C30H43B2NO4 . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular weight of the compound is 503.297 g/mol . The IUPAC name is 9-hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole . The SMILES representation is B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)C4=C(N3CCCCCC)C=C(C=C4)B5OC(C(O5)©C)©C .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline powder . It has a melting point of 223°C .Scientific Research Applications
Near-infrared Fluorescent Probes : A study synthesized a near-infrared fluorescence probe of carbazole borate ester including indole, derived from a similar compound, for potential applications in bioimaging and analytical chemistry (Shen, 2014).
Polymer Synthesis : Carbazole derivatives have been used to synthesize fully conjugated copolymers with applications in materials science, particularly in developing novel materials with unique electronic properties (Grigoras & Antonoaia, 2005).
Organic Electron Donors : Compounds derived from carbazole were synthesized and identified as key electron donors, playing a critical role in various synthetic approaches, possibly in the development of organic electronic devices (Bifari & El-Shishtawy, 2021).
Fluorescent Probes for Iodide Detection : Carbazole-based compounds have been used to create sensitive probes for iodide, with potential applications in environmental monitoring and analytical chemistry (Zhao et al., 2012).
High-Molecular-Weight Polymers : Novel dibromocarbazole monomers, related to the compound , were used to create high-molecular-weight polymers with improved solubility and potential applications in material sciences (Fu & Bo, 2005).
Electrophosphorescent OLEDs : Carbazole derivatives have been employed in the design and synthesis of host materials for organic light-emitting diodes (OLEDs), contributing to advancements in display technology (Seo & Lee, 2017).
Antimicrobial Agents : Some carbazole derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting their potential in developing new antimicrobial compounds (Salih, Salimon, & Yousif, 2016).
Radical Scavengers : Carbazole conjugated with different aminophenols was synthesized and studied for radical scavenging activity, indicating their potential use as antioxidants in various applications (Naik, Kumar, & Swetha, 2010).
properties
IUPAC Name |
9-hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO2/c1-6-7-8-11-16-26-21-13-10-9-12-19(21)20-15-14-18(17-22(20)26)25-27-23(2,3)24(4,5)28-25/h9-10,12-15,17H,6-8,11,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQNNBZJNCAYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



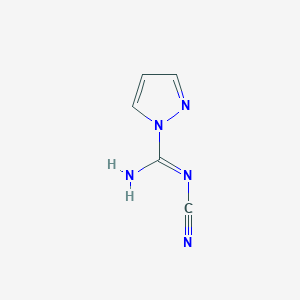
![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)
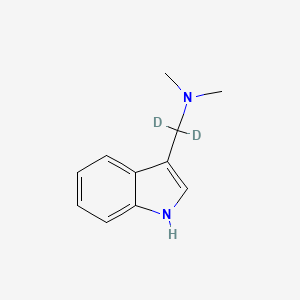
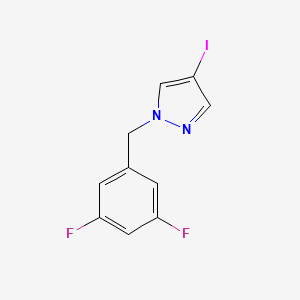
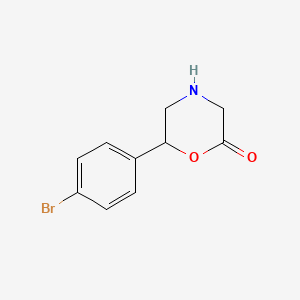
![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)
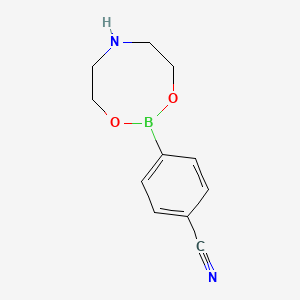
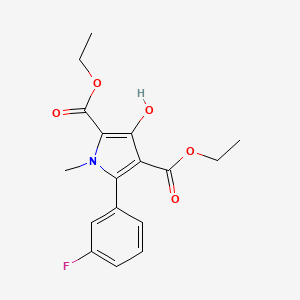
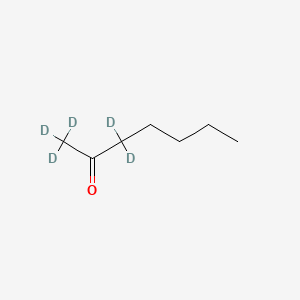
![tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B1448135.png)
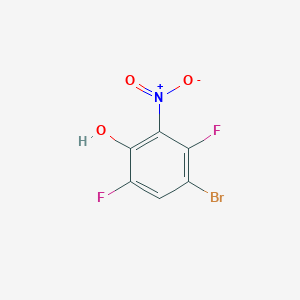
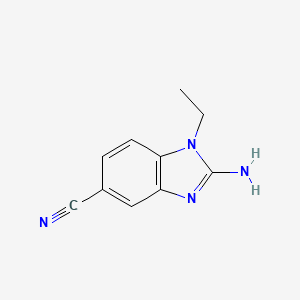
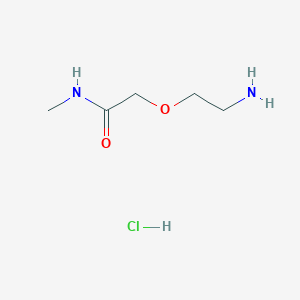
![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)